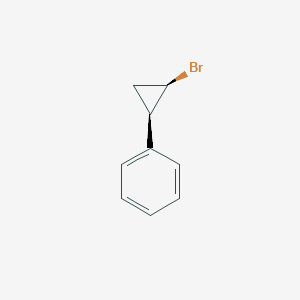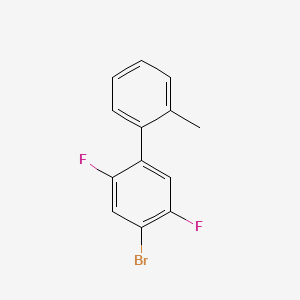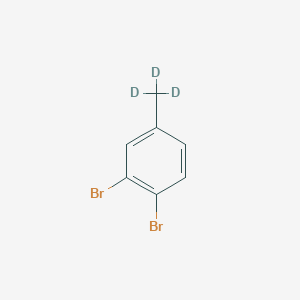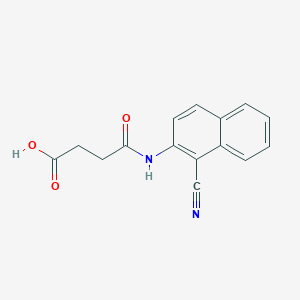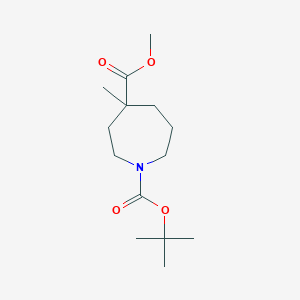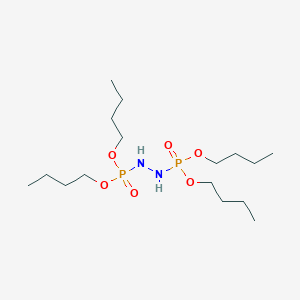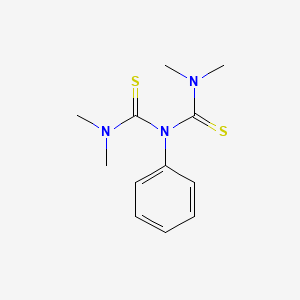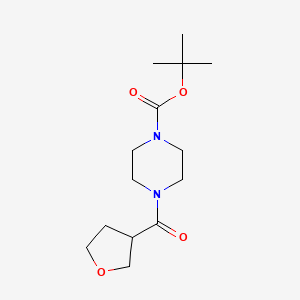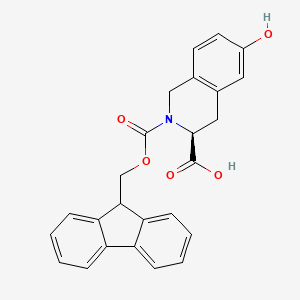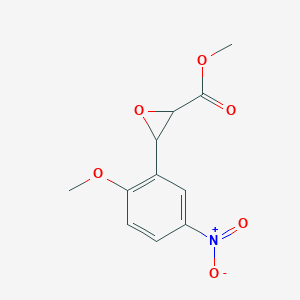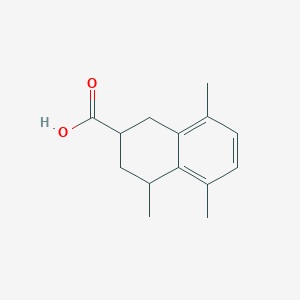
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a derivative of naphthalene, a bicyclic aromatic hydrocarbon This compound is characterized by the presence of three methyl groups and a carboxylic acid group attached to a tetrahydronaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene in the presence of a nickel catalyst. This process results in the formation of tetrahydronaphthalene, which can then be further functionalized to introduce the methyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of activated carbon-supported molybdenum carbides has been reported to enhance the efficiency of the hydrogenation process . Additionally, the Darzens synthesis, an intramolecular electrophilic aromatic substitution reaction, can be employed to prepare derivatives of tetrahydronaphthalene .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions influence the compound’s reactivity and its ability to bind to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the methyl and carboxylic acid groups.
2,5,8-Trimethyltetralin: A similar compound with three methyl groups but lacking the carboxylic acid group.
1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene: Another derivative with different methyl group positions.
Uniqueness
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
14557-88-1 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c1-8-4-5-9(2)13-10(3)6-11(14(15)16)7-12(8)13/h4-5,10-11H,6-7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
BXLWMFTXONCQMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC2=C(C=CC(=C12)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


